molecular formula C15H29BClNO2 B571571 (S)-BoroLeu-(-)-Pinanediol-hydrochloride CAS No. 945606-99-5

(S)-BoroLeu-(-)-Pinanediol-hydrochloride

Cat. No.: B571571
CAS No.: 945606-99-5
M. Wt: 301.662
InChI Key: XIWVZUJBIPFACB-PYRZAVJBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .

Scientific Research Applications

Hydrolysis and Synthesis Methods

The scientific research applications of (S)-BoroLeu-(-)-Pinanediol-hydrochloride involve various hydrolysis and synthesis techniques. For instance, Pinanediol boronic esters can be hydrolyzed by several methods, including the use of boron trichloride, lithium aluminum hydride, or conversion to other boronic esters. However, complete hydrolysis of pinanediol esters is not always achieved, indicating a potential area for further research and development (Matteson & Man, 1996). Similarly, methods for the synthesis and resolution of the pinanediol ester of prolineboronic acid have been described, exploiting the ease of both lithiation and reduction of boc-pyrrole (Kelly Terence Alfred et al., 1993).

Enzyme-Inhibition Studies

The compound's prolineboronate ester, particularly suitable for enzyme-inhibition studies, is efficiently synthesized using the pinanediol ester, highlighting its potential application in biochemical and pharmacological research (Kelly Terence Alfred et al., 1993).

Asymmetric Synthesis and Chain Extensions

This compound plays a crucial role in asymmetric synthesis. For example, it's involved in the synthesis of amino acids from boronic esters, where conversion of (s)-pinanediol (1S)-1-haloalkylboronates to (1R)-1-azido boronates, followed by specific reactions, yields L-amino acids with high enantiomeric excess (Matteson & Beedle, 1987). Moreover, it's utilized in the asymmetric synthesis of tertiary alcohols from α-halo boronic esters, showcasing the compound's versatility in creating chirally biased molecules (Matteson & Hurst, 1990).

Stability and Decomposition Studies

Research has also been conducted on the stability and decomposition of the compound's derivatives, such as hydroxymethylboronic acid and its pinanediol ester, revealing insights into their stability under various conditions and potential for asymmetric synthesis (Matteson, 2011).

Directed Chiral Synthesis

The compound is essential in directed chiral synthesis of amino acids and other molecules, providing methods for absolute control of stereochemistry, useful in creating chiral alcohols and enzyme inhibitors (Matteson et al., 1985).

Mechanism of Action

If the compound is a drug or an active substance, its mechanism of action needs to be understood. This refers to how the compound interacts with the body at the molecular level to produce its effects .

Safety and Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This refers to potential future research directions or applications for the compound. It could involve improving its synthesis, finding new uses, or studying its effects more thoroughly .

Properties

IUPAC Name

(1S)-3-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWVZUJBIPFACB-PYRZAVJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657811
Record name (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945606-99-5
Record name (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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